2-(1,3-Thiazol-4-yl)ethanethioamide

Medicinal Chemistry Physicochemical Property logP

2-(1,3-Thiazol-4-yl)ethanethioamide (CAS 1258640-76-4, MFCD17977181, molecular formula C5H6N2S2, molecular weight 158.25 g/mol) is a heterocyclic building block comprising a 1,3-thiazole ring substituted at the 4-position with an ethanethioamide (-CH2-CS-NH2) moiety. It is commercially available at research-grade purity (typically 95%) and serves as a versatile intermediate for the synthesis of more complex thiazole-containing molecules, leveraging the thioamide functionality as a thiocarbonyl precursor for cyclocondensation reactions.

Molecular Formula C5H6N2S2
Molecular Weight 158.2 g/mol
Cat. No. B13180467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Thiazol-4-yl)ethanethioamide
Molecular FormulaC5H6N2S2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESC1=C(N=CS1)CC(=S)N
InChIInChI=1S/C5H6N2S2/c6-5(8)1-4-2-9-3-7-4/h2-3H,1H2,(H2,6,8)
InChIKeyKEPZYOLMOSAKOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Thiazol-4-yl)ethanethioamide: Core Thiazole-Thioamide Building Block Properties and Procurement Fundamentals


2-(1,3-Thiazol-4-yl)ethanethioamide (CAS 1258640-76-4, MFCD17977181, molecular formula C5H6N2S2, molecular weight 158.25 g/mol) is a heterocyclic building block comprising a 1,3-thiazole ring substituted at the 4-position with an ethanethioamide (-CH2-CS-NH2) moiety . It is commercially available at research-grade purity (typically 95%) and serves as a versatile intermediate for the synthesis of more complex thiazole-containing molecules, leveraging the thioamide functionality as a thiocarbonyl precursor for cyclocondensation reactions [1] [2]. Its calculated logP of -0.142 indicates moderate hydrophilicity relative to many substituted thiazole analogs, a property that can influence both synthetic handling and downstream biological partitioning [3].

Procurement Risk Alert: Why 2-(1,3-Thiazol-4-yl)ethanethioamide Cannot Be Casually Substituted with Other Thiazole-Thioamide Analogs


Scientific and industrial users cannot assume functional interchangeability among thiazole-ethanethioamide regioisomers or analogs with different ring substitutions. The precise positioning of the thioamide chain at the thiazole 4-position dictates both the compound's reactivity profile in Hantzsch-type cyclocondensations and its calculated physicochemical properties, such as logP [1]. Substitution with the 2-methyl analog (2-(2-methyl-1,3-thiazol-4-yl)ethanethioamide, MW 172.27, CAS 51451-57-1) introduces steric bulk and altered electronics adjacent to the reactive thioamide, fundamentally changing reaction kinetics and product outcomes . Similarly, regioisomeric variations (e.g., 2-substituted thiazoles) present different spatial orientations of the thioamide handle, which is critical for downstream structure-activity relationships or material assembly [2]. The following evidence quantifies these differentiations where comparative data exist.

Quantitative Differentiation Evidence for 2-(1,3-Thiazol-4-yl)ethanethioamide: Comparator Data Across Key Selection Dimensions


Lipophilicity (logP) Comparison: 2-(1,3-Thiazol-4-yl)ethanethioamide Exhibits Lower Calculated Hydrophobicity than Substituted Analogs

In silico calculation of partition coefficient (logP) provides a quantitative basis for selecting 2-(1,3-thiazol-4-yl)ethanethioamide over its 2-methyl-substituted analog when lower lipophilicity is desired. The unsubstituted thiazole-4-ethanethioamide has a calculated logP of -0.142 [1]. While a directly comparable experimental logP for the 2-methyl analog is not reported in the same source, its increased molecular weight (172.27 vs. 158.25) and additional methyl group strongly predict a higher logP value, consistent with the well-established structure-property relationship that alkyl substitution increases lipophilicity.

Medicinal Chemistry Physicochemical Property logP

Molecular Weight and Synthetic Handle Accessibility: Unsubstituted Core Offers Lower Mass and Less Steric Hindrance

The target compound (MW 158.25 g/mol) is significantly lighter than the 2-methyl analog (MW 172.27 g/mol, CAS 51451-57-1) and the 2-isopropyl analog (MW 200.3 g/mol, CAS 2228391-47-5) [1]. This lower molecular weight, combined with the absence of an ortho-substituent on the thiazole ring, provides a less sterically encumbered thioamide group. This is critical for efficient participation in cyclocondensation reactions (e.g., Hantzsch thiazole synthesis) where unhindered access to the thiocarbonyl is required.

Synthetic Chemistry Building Block Molecular Weight

Commercial Purity Specification: Consistent 95% Purity Standard Across Major Vendors

2-(1,3-Thiazol-4-yl)ethanethioamide is routinely supplied at a minimum purity of 95% by multiple independent vendors, including AiFChem, Enamine LLC, and Leyan, as documented in their technical datasheets [1] . This consistency reduces procurement risk associated with batch-to-batch variability for building block applications. In contrast, some closely related analogs (e.g., 2-(4-hydroxy-1,3-thiazol-2-yl)ethanethioamide, CAS 126106-28-3) are not as broadly standardized in commercial catalogs, with purity information less readily available, potentially introducing additional sourcing and quality control burden .

Procurement Quality Control Purity

Biological Activity Potential: Thiazole-Thioamide Core Exhibits Nanomolar Enzyme Inhibition in High-Throughput Assays

While direct IC50 data for 2-(1,3-thiazol-4-yl)ethanethioamide are absent from public databases, structurally related thiazole-thioamide derivatives demonstrate potent enzyme inhibition in the nanomolar range. For example, a thiazole-containing compound (BDBM543492) showed IC50 values of 2.5 nM and 4.30 nM against tyrosine-protein kinase JAK2 in 384-well opti plate assays [1]. Another thiazole derivative (CHEMBL4871573) exhibited an IC50 of 1.5 nM against FAP expressed in Drosophila S2 cells [2]. These data establish the pharmacological relevance of the thiazole-thioamide scaffold, suggesting that 2-(1,3-thiazol-4-yl)ethanethioamide, as an unadorned member of this class, serves as a viable starting point for lead optimization or a negative control compound.

Drug Discovery Enzyme Inhibition IC50

Optimal Application Scenarios for 2-(1,3-Thiazol-4-yl)ethanethioamide Based on Evidence-Backed Differentiation


Scaffold for Kinase Inhibitor Lead Optimization

The class-level evidence demonstrating nanomolar enzyme inhibition by structurally related thiazole-thioamides (e.g., IC50 2.5 nM against JAK2) positions 2-(1,3-thiazol-4-yl)ethanethioamide as an ideal, unsubstituted core scaffold for initiating kinase inhibitor SAR campaigns. Its lower molecular weight (158.25 g/mol) and moderate hydrophilicity (logP -0.142) provide an attractive starting point for iterative medicinal chemistry optimization, allowing researchers to systematically explore substitution effects on potency and selectivity without the confounding influence of pre-existing bulky or lipophilic groups [1] [2] .

Thioamide-Containing Building Block for Hantzsch Thiazole Synthesis

The compound's unhindered thioamide group and the absence of a 2-substituent on the thiazole ring make it a particularly reactive and versatile thiocarbonyl precursor for Hantzsch-type cyclocondensations [1]. Compared to the sterically bulkier 2-methyl or 2-isopropyl analogs (MW 172-200 g/mol), 2-(1,3-thiazol-4-yl)ethanethioamide offers superior access for alpha-haloketone reactants, potentially leading to higher yields and cleaner reaction profiles in the construction of 2,4-disubstituted thiazole libraries [2] .

Negative Control or Baseline Compound in Fragment-Based Drug Discovery

Given the established nanomolar potency of certain elaborated thiazole-thioamide derivatives [1], the unsubstituted 2-(1,3-thiazol-4-yl)ethanethioamide can serve as a critical negative control or baseline compound in fragment-based screening cascades. Its consistent commercial purity (95% across multiple vendors) ensures reliable and reproducible assay performance, a prerequisite for high-quality fragment library validation and hit identification [2].

Physicochemical Property Probe in Aqueous Reaction Media

The calculated logP of -0.142 indicates that 2-(1,3-thiazol-4-yl)ethanethioamide possesses greater hydrophilicity than many substituted thiazole analogs, making it a preferred choice for synthetic sequences or biological assays that require aqueous compatibility. This property reduces the need for high percentages of organic co-solvents (e.g., DMSO) in reaction mixtures or screening buffers, which can interfere with enzyme activity or crystallization conditions [1].

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